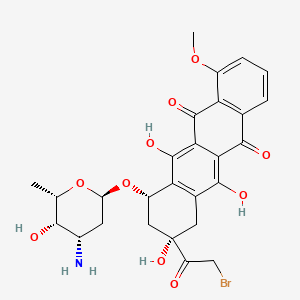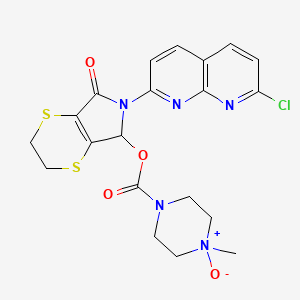
Dimethyl(2-hydroxy-5-nitrobenzyl)sulfonium bromide
概要
説明
Synthesis Analysis
The synthesis of dimethyl(2-hydroxy-5-nitrobenzyl)sulfonium salts involves converting 2-hydroxy-5-nitrobenzyl halides into their corresponding sulfonium salts. These salts are noteworthy for their selectivity in modifying tryptophan and cysteine in aqueous solutions, making them valuable in the study of proteins and amino acids (Horton & Tucker, 1970).
Molecular Structure Analysis
The molecular structure of dimethyl(2-hydroxy-5-nitrobenzyl)sulfonium bromide is characterized by its ability to form stable water-soluble salts. These salts can undergo hydrolysis under neutral and alkaline conditions but remain stable in acidic environments, highlighting the importance of pH in their stability and reactivity (Horton & Tucker, 1970).
Chemical Reactions and Properties
One of the significant reactions involving dimethyl(2-hydroxy-5-nitrobenzyl)sulfonium salts is their interaction with amino acids like tryptophan, leading to selective modification. This selectivity is advantageous in protein chemistry for labeling and studying protein structure and function (Tucker, Wang, & Horton, 1971).
科学的研究の応用
Water-Soluble Protein Reagents
Dimethyl(2-hydroxy-5-nitrobenzyl)sulfonium salts, including the bromide variant, have been synthesized for use as water-soluble protein reagents. These salts selectively modify tryptophan and cysteine in amino acids when added to aqueous solutions. They have been utilized in studying the reactivity of tryptophan with sulfonium chloride in various compounds, such as N-acetyltryptophan, glycyltryptophan, and tryptophanylglycine, and their reactions with enzymes like chymotrypsin (Horton & Tucker, 1970).
Interaction with Tryptophan Ethyl Ester
The interaction of dimethyl(2-hydroxy-5-nitrobenzyl)sulfonium bromide with L-tryptophan ethyl ester has been studied, producing diastereomeric monosubstitution products. This reaction demonstrates the potential of these salts in introducing the 2-hydroxy-5-nitrobenzyl reporter grouping into the indole nucleus of tryptophyl residues in proteins (Tucker, Wang, & Horton, 1971).
Quantitative Analysis of Modified Tryptophan
A study reports that tryptophan modified with this compound is stable under conditions of acid hydrolysis. This finding allows for the quantitative determination of the number of tryptophans modified by such reagents, useful in understanding the modifications in proteins like hen lysozyme (Borders, Jorkasky, & Pearson, 1972).
Binding to Glutathione S-Transferases
The compound dimethyl(2-hydroxyl-5-nitrobenzyl)sulfonium bromide, and its derivative 2-hydroxy-5-nitrobenzyl alcohol, bind to glutathione S-transferases. This binding results in quenching of intrinsic fluorescence due to Trp-21 but does not affect the catalytic activity, indicating specific binding sites in the enzyme (McCarthy, Farmer, & Sheehan, 1996).
Impact on Antithrombin III
This compound has been used to modify a single tryptophan residue in antithrombin III, leading to significant findings in the understanding of heparin binding and the inhibition of thrombin. This modification affects heparin-dependent acceleration and mucopolysaccharide binding, contributing to insights into the molecular mechanism of antithrombin III (Blackburn et al., 1984).
Safety and Hazards
作用機序
Target of Action
It has been used in research involving antithrombins , suggesting potential interactions with these proteins.
Mode of Action
In studies involving antithrombins, it was used as a reagent for modification , implying that it may interact with these proteins and alter their function.
Result of Action
Its use as a reagent in studies involving antithrombins suggests it may have an impact on the function of these proteins .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Dimethyl(2-hydroxy-5-nitrobenzyl)sulfonium bromide. It should be stored in a cool place, with the container kept tightly closed, in a dry and well-ventilated area . It is also important to avoid direct contact with the compound and wear appropriate protective equipment when handling it .
生化学分析
Biochemical Properties
Dimethyl(2-hydroxy-5-nitrobenzyl)sulfonium bromide plays a significant role in biochemical reactions, particularly in the modification of proteins. For instance, it has been used to modify tryptophan residues in proteins such as antithrombin and myosin subfragment-1 . This modification can lead to changes in the protein’s activity and interactions. For example, the modification of antithrombin with this compound resulted in a 500-fold reduction in the heparin-dependent acceleration of thrombin-antithrombin interactions .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the modification of tryptophan residues in proteins can alter their function and interactions, leading to changes in cellular processes . Additionally, this compound has been used to study the inactivation of nucleoside transporters in human erythrocytes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific amino acid residues in proteins. This compound can modify tryptophan residues, leading to changes in the protein’s structure and function . For example, the modification of tryptophan residues in antithrombin and myosin subfragment-1 can result in significant changes in their activity and interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. For instance, the modification of proteins with this compound can lead to changes in their activity and interactions over time .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Higher doses of this compound can lead to toxic or adverse effects, while lower doses may have minimal impact on cellular function . For example, the modification of tryptophan residues in proteins can be dose-dependent, with higher doses leading to more significant changes in protein activity and interactions .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors, leading to changes in metabolic flux and metabolite levels . For instance, the modification of nucleoside transporters in human erythrocytes by this compound can influence metabolic pathways related to nucleoside transport and metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues can be influenced by various factors. This compound can interact with transporters and binding proteins, affecting its localization and accumulation . For example, the modification of proteins with this compound can influence their transport and distribution within cells .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, the modification of tryptophan residues in proteins can influence their localization within cells, affecting their activity and interactions .
特性
IUPAC Name |
(2-hydroxy-5-nitrophenyl)methyl-dimethylsulfanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S.BrH/c1-14(2)6-7-5-8(10(12)13)3-4-9(7)11;/h3-5H,6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGVMTIJKACZGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[S+](C)CC1=C(C=CC(=C1)[N+](=O)[O-])O.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20885437 | |
| Record name | Sulfonium, [(2-hydroxy-5-nitrophenyl)methyl]dimethyl-, bromide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20885437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28611-73-6 | |
| Record name | Sulfonium, [(2-hydroxy-5-nitrophenyl)methyl]dimethyl-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28611-73-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl(2-hydroxy-5-nitrobenzyl)sulfonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028611736 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfonium, [(2-hydroxy-5-nitrophenyl)methyl]dimethyl-, bromide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sulfonium, [(2-hydroxy-5-nitrophenyl)methyl]dimethyl-, bromide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20885437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-hydroxy-5-nitrobenzyl)dimethylsulphonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.626 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Azido-4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid](/img/structure/B1228616.png)




![N'-[2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-1-oxoethyl]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B1228626.png)




![1-(1-azepanyl)-2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)thio]ethanone](/img/structure/B1228634.png)
![1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-[(2-pyridinylthio)methyl]-4-triazolecarboxylic acid propan-2-yl ester](/img/structure/B1228635.png)
![N-[3-oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B1228636.png)
![4-[4-Oxo-2-[[2-oxo-2-[(phenylmethyl)amino]ethyl]thio]-3-quinazolinyl]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1228639.png)